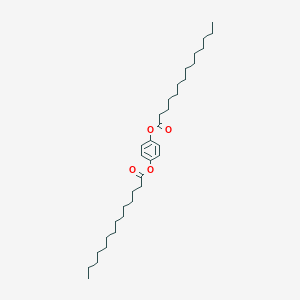

4-(Tetradecanoyloxy)phenyl myristate

Description

BenchChem offers high-quality 4-(Tetradecanoyloxy)phenyl myristate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tetradecanoyloxy)phenyl myristate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C34H58O4 |

|---|---|

Poids moléculaire |

530.8 g/mol |

Nom IUPAC |

(4-tetradecanoyloxyphenyl) tetradecanoate |

InChI |

InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(35)37-31-27-29-32(30-28-31)38-34(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-30H,3-26H2,1-2H3 |

Clé InChI |

CHOOOGGVEUSLKQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC(=O)CCCCCCCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC(=O)CCCCCCCCCCCCC |

Origine du produit |

United States |

4-(Tetradecanoyloxy)phenyl myristate chemical structure and properties

Topic: 4-(Tetradecanoyloxy)phenyl myristate (Hydroquinone Dimyristate) Content Type: Technical Monograph & Experimental Guide Audience: Pharmaceutical Scientists, Dermatological Chemists, and Formulation Engineers.

Physicochemical Profiling, Synthesis, and Prodrug Kinetics

Executive Summary

4-(Tetradecanoyloxy)phenyl myristate (commonly referred to as Hydroquinone Dimyristate ) is a lipophilic diester prodrug of the depigmenting agent hydroquinone (1,4-benzenediol). By esterifying the phenolic hydroxyl groups with myristic acid (C14:0), the molecule achieves three critical pharmaceutical objectives:

-

Oxidative Stability: It prevents the rapid oxidation of hydroquinone to p-benzoquinone, significantly extending shelf-life.

-

Enhanced Permeation: The high lipophilicity (LogP > 10) facilitates transport across the stratum corneum.

-

Controlled Release: It acts as a bioconvertible substrate for cutaneous esterases, releasing the active parent drug in situ to inhibit tyrosinase.

Chemical Architecture & Physicochemical Profile[1]

Nomenclature & Identity[2][3][4]

-

IUPAC Name: 4-(Tetradecanoyloxy)phenyl tetradecanoate

-

Common Synonyms: Hydroquinone dimyristate; 1,4-Phenylene dimyristate; 1,4-Bis(myristoyloxy)benzene.

-

CAS Registry Number: Note: Specific CAS is rare in public databases; chemically analogous to Hydroquinone Distearate (CAS 14966-26-8).

-

Molecular Formula:

-

Molecular Weight: 530.83 g/mol

Structural Visualization

The molecule consists of a central aromatic ring (hydroquinone core) flanked by two saturated 14-carbon fatty acid chains. This symmetry creates a non-polar, rod-like structure often associated with liquid crystalline behavior.

Figure 1: Modular architecture of 1,4-Phenylene dimyristate showing the lipophilic tails flanking the aromatic core.

Key Physicochemical Properties

| Property | Value (Experimental/Predicted) | Implications for Formulation |

| Physical State | Waxy Solid / Crystalline Powder | Requires heating phase during emulsion formulation. |

| Melting Point | 65°C – 75°C | Ideal for solid lipid nanoparticles (SLNs) or creams. |

| LogP (Lipophilicity) | ~12.5 | Highly hydrophobic; practically insoluble in water. |

| Solubility | Soluble in THF, DCM, Chloroform, Hot Ethanol. | Requires oil-phase solubilization or co-solvents. |

| pKa | N/A (Non-ionizable ester) | pH-independent solubility; stable in neutral formulations. |

Biological Mechanism: The Prodrug Pathway

The efficacy of Hydroquinone Dimyristate relies on bioconversion . The diester itself is pharmacologically inactive against tyrosinase; it must be hydrolyzed by intracellular esterases (carboxylesterases) within the epidermis.

Metabolic Activation Pathway

Figure 2: Bioconversion pathway from the inactive diester prodrug to the active hydroquinone species.

Pharmacokinetic Advantages

-

Reservoir Effect: The high lipophilicity allows the compound to accumulate in the stratum corneum and release the active drug slowly, reducing systemic absorption and renal toxicity.

-

Reduced Cytotoxicity: Free hydroquinone is cytotoxic to melanocytes and keratinocytes. The ester form masks the phenolic groups, preventing direct oxidative damage until hydrolysis occurs.

Synthesis Protocol: Acyl Chloride Route

Objective: Synthesize high-purity 1,4-phenylene dimyristate using a Schotten-Baumann type esterification. Scale: 10 mmol (approx. 5.3g theoretical yield).

Reagents

-

Hydroquinone (1,4-Benzenediol): 1.10 g (10 mmol)

-

Myristoyl Chloride (Tetradecanoyl chloride): 5.43 g (22 mmol) [2.2 eq]

-

Triethylamine (TEA) or Pyridine: 3.0 mL (Excess base)

-

Dichloromethane (DCM): 50 mL (Anhydrous)

-

0.1 M HCl and Saturated

for wash steps.

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Dissolve 1.10 g of Hydroquinone in 30 mL of anhydrous DCM. Add 3.0 mL of Triethylamine. Cool the mixture to 0°C in an ice bath.

-

Acylation: Dilute 5.43 g of Myristoyl Chloride in 20 mL DCM. Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The starting hydroquinone (polar) should disappear, replaced by a high Rf spot (diester).

-

Work-up:

-

Wash the organic layer with 0.1 M HCl (

mL) to remove excess amine. -

Wash with Saturated

( -

Wash with Brine (

mL). -

Dry over anhydrous

, filter, and rotary evaporate to dryness.

-

-

Purification: Recrystallize the resulting white waxy solid from hot Ethanol or Acetone to yield pure 1,4-phenylene dimyristate.

Synthesis Workflow Diagram

Figure 3: Chemical synthesis workflow for the production of Hydroquinone Dimyristate.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following parameters.

HPLC Method (Purity & Hydrolysis Assay)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution. Acetonitrile (90%) : THF (10%). Note: High organic content is required due to extreme lipophilicity.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (aromatic absorption).

-

Retention Time: Hydroquinone will elute early (dead volume); the Dimyristate will elute late due to hydrophobic interaction.

Spectroscopic Markers

-

FT-IR:

-

1750–1760 cm⁻¹: Strong C=O stretch (Phenolic Ester). Key differentiator from free fatty acid.

-

2850–2920 cm⁻¹: Strong C-H stretch (Alkyl chains).

-

No broad OH stretch: Absence of signal at 3300 cm⁻¹ confirms complete esterification.

-

-

1H-NMR (CDCl3):

-

δ 7.1 ppm (s, 4H): Aromatic protons (singlet indicates symmetry).

-

δ 2.5 ppm (t, 4H):

-methylene protons (-O-CO-CH2-). -

δ 1.2–1.4 ppm (m): Bulk methylene protons of myristyl chain.

-

δ 0.88 ppm (t, 6H): Terminal methyl groups.

-

References

-

Hashimoto, A., et al. (1988).[1] "Depigmenting potency of hydroquinone fatty acid esters on the skin."[1] The Journal of Dermatology, 15(1), 37-43.

-

Hsieh, P. W., et al. (2012).[2] "The co-drug of conjugated hydroquinone and azelaic acid to enhance topical skin targeting."[2][3] European Journal of Pharmaceutics and Biopharmaceutics, 81(2), 369-378.[2] [2]

-

Hisama, M., et al. (2015).[4] "Synthesis and Characterization of a New Hydroquinone Derivative." Journal of Oleo Science, 64(9), 1033-1041.[4]

-

PubChem Database. "Hydroquinone Fatty Acid Esters - Compound Summary." National Center for Biotechnology Information.

Sources

- 1. Depigmenting potency of hydroquinone fatty acid esters on the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Synthesis and Characterization of a New Hydroquinone Derivative: Disodium p-Phenylene Diisostearyl Diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Analysis: Hydroquinone vs. Hydroquinone Dimyristate

Stability Profiles, Activation Kinetics, and Formulation Logic

Executive Summary

This technical guide provides a comparative analysis between Hydroquinone (HQ) , the gold-standard benzene-1,4-diol for hyperpigmentation, and Hydroquinone Dimyristate (HQ-DM) , its lipophilic diester prodrug.

While HQ exhibits potent tyrosinase inhibition, its utility is compromised by rapid oxidative degradation to 1,4-benzoquinone, leading to product discoloration (browning) and potential cytotoxicity. HQ-DM addresses this by masking the reactive phenolic hydroxyl groups with myristic acid (C14) chains. This modification shifts the stability profile from oxidative liability to hydrolytic requirement , necessitating a fundamental change in formulation strategy from antioxidant-heavy aqueous systems to anhydrous or lipid-based delivery vehicles.

Part 1: Molecular Architecture & Physicochemical Basis

The stability divergence between HQ and HQ-DM is rooted in their molecular structures. HQ is a small, hydrophilic reducing agent, whereas HQ-DM is a bulky, lipophilic ester.

Table 1: Comparative Physicochemical Profile

| Feature | Hydroquinone (HQ) | Hydroquinone Dimyristate (HQ-DM) |

| IUPAC Name | Benzene-1,4-diol | 1,4-Phenylene dimyristate |

| Molecular Weight | 110.11 g/mol | ~530.8 g/mol |

| Structure | Aromatic ring with two para-hydroxyl groups (-OH).[1] | Aromatic ring with two para-myristoyl ester groups. |

| LogP (Lipophilicity) | 0.59 (Hydrophilic) | > 8.0 (Highly Lipophilic) [Estimated] |

| Reactive Moiety | Free Phenolic -OH (Redox active) | Ester linkage (Hydrolytically active) |

| Solubility | Water, Alcohols | Oils, Esters, Hydrocarbons |

| Melting Point | 172–175 °C | ~45–55 °C (Dependent on polymorph) |

Mechanistic Implication[2][3]

-

HQ: The free phenolic protons are easily abstracted, initiating a radical cascade.

-

HQ-DM: The esterification "locks" the oxygen atoms, preventing radical formation. The molecule is redox-inert until the ester bonds are cleaved.

Part 2: Degradation Mechanisms

Understanding the specific failure modes of each molecule is critical for experimental design.

1. Hydroquinone: Oxidative Browning

HQ degrades via a radical-mediated autoxidation pathway, accelerated by high pH (>7.0), UV light, and transition metals. The end product, 1,4-benzoquinone, is responsible for the characteristic dark brown discoloration of spoiled formulations.

2. Hydroquinone Dimyristate: Hydrolytic Cleavage

HQ-DM is stable against oxidation but susceptible to hydrolysis. In the presence of water and extreme pH (or esterases), the ester bonds break, releasing free HQ and myristic acid. Once released, the free HQ is subject to the same oxidative risks as the parent molecule.

Figure 1: Comparative Degradation Pathways

Caption: Figure 1 illustrates the direct oxidation of HQ versus the two-step activation-then-oxidation pathway of HQ-DM.

Part 3: Stability Assessment Protocols

To validate the superior stability of HQ-DM, researchers must employ a "Stress Test Matrix" that isolates oxidative stress from hydrolytic stress.

Protocol A: Oxidative Stress Test (The "Browning" Test)

Objective: Demonstrate HQ-DM's resistance to air/radical attack. Reagents: 1% HQ solution vs. 1% HQ-DM emulsion; 0.1% H2O2 (accelerant).

-

Preparation:

-

Sample A (HQ): Dissolve 1g HQ in 99g Ethanol/Water (50:50). Adjust pH to 8.0 (accelerates oxidation).

-

Sample B (HQ-DM): Dissolve 1g HQ-DM in 99g Isopropyl Myristate.

-

-

Stressing: Add 100µL of 3% H2O2 to both samples. Incubate at 40°C open to air for 48 hours.

-

Observation:

-

HQ: Rapid color change to dark brown (Benzoquinone formation) within 2-6 hours.

-

HQ-DM: Remains colorless (Ester bond protects the ring).

-

-

Validation: HPLC analysis at 289 nm (HQ) vs 245 nm (Benzoquinone).

Protocol B: Hydrolytic Stress Test (The "Prodrug" Test)

Objective: Quantify the conversion rate of HQ-DM back to HQ. Reagents: Porcine liver esterase (PLE) or high pH buffer.

-

Preparation: Emulsify 1% HQ-DM in a standard O/W base (pH 6.0).

-

Stressing:

-

Control: Store at 4°C.

-

Test: Add 10 units/mL Esterase, incubate at 37°C.

-

-

Analysis: Extract aliquots at T=0, 4h, 24h. Analyze via HPLC for the appearance of the HQ peak.

-

Result: A decrease in HQ-DM peak area correlates with the appearance of the HQ peak, confirming the prodrug mechanism.

Figure 2: Experimental Workflow for Stability Validation

Caption: Workflow distinguishing oxidative failure (HQ) from hydrolytic activation (HQ-DM).

Part 4: Formulation Implications[4][5]

The choice between HQ and HQ-DM dictates the entire formulation chassis.

| Parameter | Hydroquinone Formulation | Hydroquinone Dimyristate Formulation |

| Primary Risk | Oxidation (Discoloration) | Hydrolysis (Premature release) |

| pH Requirement | Strict: 5.5 – 6.5 (Acidic) | Flexible: 4.0 – 7.0 (Anhydrous preferred) |

| Required Stabilizers | Antioxidants: Sodium Metabisulfite, Ascorbic Acid.Chelators: EDTA (to remove metal catalysts).[4] | Hydrolysis Inhibitors: Anhydrous polyols, lipid bases.Buffers: Citrate (if aqueous). |

| Vehicle Type | Aqueous Gels, O/W Emulsions | Anhydrous Balms, W/O Emulsions, Lipid Serums |

| Packaging | Airless pumps, opaque tubes (Light/Air sensitive). | Standard jars (Less sensitive, but airless recommended). |

Authoritative Insight: While HQ-DM offers superior shelf-stability, it relies on in vivo bioconversion. The rate of hydrolysis in the stratum corneum is the rate-limiting step for efficacy. Formulators often use penetration enhancers (e.g., Dimethyl Isosorbide) with HQ-DM to ensure it reaches the esterase-rich layers of the epidermis [1][2].

References

-

Mechanistic Insights into Tyrosinase-Catalyzed Metabolism of Hydroquinone. Source: MDPI, International Journal of Molecular Sciences. Context: Details the oxidation pathway of HQ to benzoquinone and the role of tyrosinase.

-

Hydroquinone-salicylic acid conjugates as novel anti-melasma actives. Source: Merck / Journal of Drug Delivery. Context: Validates the "prodrug" concept using ester linkages (like 1,4-phenylene bis(2-hydroxybenzoate)) to improve lipophilicity and skin targeting while reducing direct oxidation.

-

Hydroquinone: Properties and microbial degradation processes. Source: ResearchGate. Context: Provides fundamental physicochemical data on Hydroquinone stability and degradation products.

-

Enhanced Stability and Dermal Delivery of Hydroquinone Using Solid Lipid Nanoparticles. Source: National Institutes of Health (NIH) / Colloids and Surfaces B. Context: Discusses the limitations of HQ stability and the use of lipid systems (analogous to the lipophilic nature of HQ-DM) to protect the active.

Sources

- 1. CAS 123-31-9: Hydroquinone | CymitQuimica [cymitquimica.com]

- 2. Mechanistic Insights into Tyrosinase-Catalyzed Metabolism of Hydroquinone: Implications for the Etiology of Exogenous Ochronosis and Cytotoxicity to Melanocytes [mdpi.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

Unraveling the Molecular Tapestry: The Mechanism of Action of Hydroquinone Fatty Acid Esters in Melanogenesis

An In-Depth Technical Guide

Foreword: Beyond the Gold Standard

For decades, hydroquinone has been the cornerstone of topical therapy for hyperpigmentation, a benchmark against which all other depigmenting agents are measured.[1][2] Its efficacy is rooted in its ability to inhibit tyrosinase, the master enzyme of melanin synthesis.[3][4] However, its clinical application is tempered by concerns regarding cytotoxicity, irritation, and the potential for paradoxical hyperpigmentation (ochronosis) with long-term use.[3][5][6][7] This has catalyzed a paradigm shift in dermatological research, moving towards the rational design of safer, more effective melanogenesis inhibitors.

This guide delves into a promising class of these next-generation agents: hydroquinone fatty acid esters . By chemically linking the hydroquinone pharmacophore to various fatty acid chains, researchers aim to enhance lipophilicity for improved skin penetration, modulate biological activity, and mitigate the cytotoxic effects of the parent molecule. We will dissect the multi-faceted mechanisms by which these engineered molecules interrupt the intricate process of melanin production, from direct enzyme kinetics to the nuanced modulation of cellular signaling cascades.

Section 1: The Architecture of Pigmentation: A Primer on Melanogenesis

Melanogenesis is a complex biological process responsible for the synthesis of melanin, the pigment that dictates skin, hair, and eye color. This process occurs within specialized organelles called melanosomes, located inside melanocytes. Understanding this pathway is critical to appreciating the targeted action of hydroquinone esters.

The Biochemical Cascade

The synthesis of melanin is orchestrated by a series of enzymatic reactions. The process begins with the amino acid L-tyrosine.

-

Rate-Limiting Step: The enzyme tyrosinase (TYR) , a copper-containing monooxygenase, is the critical rate-limiting enzyme.[8] It first catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[9][10]

-

Oxidation: Tyrosinase then rapidly oxidizes L-DOPA into dopaquinone.[9][10]

-

Bifurcation Point: Dopaquinone is an unstable intermediate that stands at a crucial crossroads, leading to the synthesis of two types of melanin:

-

Eumelanin (Brown/Black Pigment): In the absence of sulfhydryl compounds, dopaquinone undergoes spontaneous cyclization to form dopachrome. Subsequently, tyrosinase-related protein-2 (TRP-2/DCT) and tyrosinase-related protein-1 (TRP-1) catalyze its conversion into 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and its subsequent polymerization into eumelanin.[10]

-

Pheomelanin (Red/Yellow Pigment): In the presence of cysteine or glutathione, dopaquinone is converted to cysteinyl-DOPA, which then polymerizes to form pheomelanin.[10]

-

The Regulatory Signaling Network

The expression of the key melanogenic enzymes (Tyrosinase, TRP-1, TRP-2) is not constitutive; it is tightly controlled by a sophisticated signaling cascade, often initiated by external stimuli like ultraviolet (UV) radiation.

-

Initiation: Alpha-melanocyte-stimulating hormone (α-MSH) binds to the melanocortin 1 receptor (MC1R) on the melanocyte surface.[11][12]

-

cAMP Activation: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[11]

-

PKA and CREB Phosphorylation: Elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates the cAMP response element-binding protein (CREB).[13][14]

-

MITF Transcription: Phosphorylated CREB (p-CREB), along with coactivators like CRTCs, binds to the promoter of the Microphthalmia-associated Transcription Factor (MITF) , the master regulator of melanocyte differentiation and pigmentation.[12][13][14]

-

Enzyme Expression: MITF then translocates to the nucleus and activates the transcription of tyrosinase, TRP-1, and TRP-2, thereby upregulating the entire melanin production machinery.[15]

Section 2: The Dual-Edged Sword: Hydroquinone's Mechanism of Action

Hydroquinone (HQ) remains a potent depigmenting agent due to its multi-pronged attack on the melanogenesis process.

-

Primary Mechanism: Tyrosinase Inhibition: HQ's primary mode of action is the inhibition of tyrosinase. It acts as a competitive substrate, meaning its chemical structure is similar enough to L-tyrosine that it can bind to the enzyme's active site.[10][16][17] In doing so, it effectively competes with the natural substrate, preventing the conversion of tyrosine to L-DOPA and halting melanin synthesis.[4][16]

-

Secondary Mechanisms: Beyond competitive inhibition, HQ also exerts cytotoxic effects specifically on active melanocytes.[17] It can interfere with cellular metabolism by inhibiting DNA and RNA synthesis and can cause structural damage to melanosomes, leading to their degradation.[1][4][17]

However, this cytotoxicity is also the source of its primary drawbacks, including skin irritation and the risk of ochronosis, a persistent blue-black pigmentation caused by the deposition of polymerized hydroquinone metabolites in the dermis.[6][7]

Section 3: Engineering Elegance: The Multifaceted Mechanism of Hydroquinone Fatty Acid Esters

Esterifying hydroquinone with fatty acids is a scaffold hybridization strategy designed to create novel molecules with enhanced properties.[18] This modification can profoundly alter the compound's interaction with the pigmentation machinery.

Core Mechanism 1: Potent and Versatile Tyrosinase Inhibition

Like their parent compound, hydroquinone esters primarily function by inhibiting tyrosinase. However, the addition of a fatty acid or other ester-linked moiety can significantly increase this inhibitory potency.

Kinetic studies on various hydroquinone-benzoyl ester analogs have shown that these derivatives can exhibit different and more potent inhibition profiles than hydroquinone itself.[18][19][20] The nature of the ester group influences how the molecule interacts with the enzyme, leading to varied inhibition kinetics:

-

Competitive Inhibition: The ester binds to the free enzyme at the same active site as the substrate (tyrosine).

-

Non-competitive Inhibition: The ester binds to a site on the enzyme other than the active site, changing the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound.

-

Mixed Inhibition: The ester can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding affinity of the substrate and the catalytic rate.

This versatility allows for the fine-tuning of inhibitory activity. For example, a study on hydroquinone-benzoyl ester analogs found that several esterified products demonstrated significantly higher inhibitory activities than the parent hydroquinone.[18]

| Compound | Type of Inhibition | IC₅₀ (μM) |

| Hydroquinone (Parent) | Competitive | 22.78 ± 0.16 |

| Kojic Acid (Control) | Competitive | 28.50 ± 1.10 |

| Ester Analog 3b | Mixed | 0.18 ± 0.06 |

| Ester Analog 3a | Non-competitive | 0.96 ± 0.06 |

| Ester Analog 3d | Competitive | 1.14 ± 0.14 |

| Table 1: Comparison of mushroom tyrosinase inhibitory activity (IC₅₀) for hydroquinone, kojic acid, and novel hydroquinone-benzoyl ester analogs. Lower IC₅₀ values indicate higher potency. Data sourced from a 2024 study on hydroquinone ester derivatives.[18] |

Core Mechanism 2: Suppressing the Factory's Blueprint via Signal Modulation

A significant advancement offered by some hydroquinone derivatives is the ability to move beyond direct enzyme inhibition and suppress the very expression of melanogenic genes. This is achieved by intervening in the upstream signaling pathways that control MITF.

For instance, sargahydroquinoic acid (a hydroquinone derivative) has been shown to inhibit hyperpigmentation through a dual mechanism that downregulates MITF:[15]

-

Inhibition of the cAMP-PKA-CREB Axis: The compound suppresses the intracellular production of cAMP, which in turn prevents the activation of PKA and the subsequent phosphorylation of CREB.[15] Without p-CREB, the transcriptional activation of the MITF gene is significantly reduced.

-

Activation of ERK Signaling: The same compound can activate the ERK/MAPK pathway. Activated ERK is known to phosphorylate MITF, targeting it for proteasomal degradation.[15]

This two-pronged attack not only stops the existing tyrosinase enzymes but also shuts down the production of new ones, offering a more profound and sustained depigmenting effect.

Core Mechanism 3: Antioxidant Properties

Hydroquinone and its derivatives possess antioxidant properties that help neutralize free radicals and reduce oxidative stress.[3][21] Since oxidative stress is a known contributor to hyperpigmentation, this antioxidant activity provides a secondary, complementary mechanism for skin lightening and protection.[3] Deoxyarbutin, a synthetic derivative, has shown both potent tyrosinase inhibition and an ability to suppress ROS (Reactive Oxygen Species) generation.[21]

Section 4: Validating the Mechanism: Key Experimental Protocols

To rigorously characterize the mechanism of a novel hydroquinone ester, a multi-tiered experimental approach is required, moving from acellular enzyme assays to complex cellular models.

Experimental Workflow Overview

Protocol 1: In Vitro Mushroom Tyrosinase Activity Assay

-

Rationale: This is a rapid, cost-effective primary screen to determine direct enzyme inhibition and calculate the IC₅₀ value. Mushroom tyrosinase is widely used due to its commercial availability and established protocols.[18]

-

Methodology:

-

Reagent Preparation: Prepare a phosphate buffer solution (pH 6.8), a solution of mushroom tyrosinase, a substrate solution (L-DOPA), and serial dilutions of the test compound (hydroquinone ester).

-

Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound dilution, and the tyrosinase solution to each well. Allow a short pre-incubation period.

-

Initiate Reaction: Add the L-DOPA substrate to each well to start the enzymatic reaction.

-

Spectrophotometric Reading: Immediately measure the absorbance at ~475 nm (for dopachrome formation) at time zero and then kinetically over a period of 10-20 minutes using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration. The percentage of inhibition is determined relative to a vehicle control (no inhibitor). Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

-

Protocol 2: Cellular Melanogenesis and Viability Assay

-

Rationale: This assay validates the findings from the acellular test in a biologically relevant context. It measures the compound's ability to inhibit melanin production within a living cell and simultaneously assesses its cytotoxicity. B16F10 murine melanoma cells are a standard model as they reliably produce melanin upon stimulation.[8][15]

-

Methodology:

-

Cell Culture: Culture B16F10 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach ~70-80% confluency.

-

Treatment: Treat the cells with a melanogenesis stimulator (e.g., α-MSH) and varying concentrations of the test compound for 48-72 hours. Include a positive control (e.g., hydroquinone) and a vehicle control.

-

Cell Viability (MTT Assay): In a parallel plate, perform an MTT assay to assess cytotoxicity. After treatment, add MTT reagent, incubate, and then solubilize the formazan crystals. Measure absorbance at ~570 nm. This ensures the observed reduction in melanin is not simply due to cell death.[21]

-

Melanin Quantification: For the melanin assay plate, wash the cells with PBS and lyse them with a sodium hydroxide (NaOH) solution, typically with heating (e.g., 80°C for 1 hour) to solubilize the melanin.

-

Measurement: Measure the absorbance of the lysate at ~405 nm. Quantify the melanin content by normalizing it to the total protein content of each sample (determined by a BCA or Bradford assay).

-

Protocol 3: Western Blot Analysis for Signaling Pathway Modulation

-

Rationale: This protocol is essential to determine if the hydroquinone ester acts on the upstream signaling pathways. It provides direct evidence of changes in the expression or phosphorylation status of key regulatory proteins.[15]

-

Methodology:

-

Cell Treatment and Lysis: Treat B16F10 cells with α-MSH and the test compound for appropriate time points (e.g., short durations like 30-60 minutes for phosphorylation events, longer durations like 24-48 hours for protein expression changes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-CREB, anti-MITF, anti-Tyrosinase, and a loading control like anti-β-actin).

-

Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Densitometry analysis is used to quantify changes in protein levels relative to the loading control.

-

Section 5: Conclusion and Future Horizons

Hydroquinone fatty acid esters represent a sophisticated and highly promising evolution in the field of depigmenting agents. Their mechanism of action is not a monolithic event but a finely orchestrated, multi-pronged strategy that can include:

-

Potent, direct inhibition of tyrosinase with tunable kinetic profiles.

-

Downregulation of melanogenic gene expression through modulation of key signaling cascades like the cAMP/PKA/CREB and ERK pathways.

-

Beneficial antioxidant effects that mitigate oxidative stress.

This multi-faceted approach holds the key to developing treatments that are not only more effective than hydroquinone but also possess a superior safety profile, addressing the long-standing clinical need for safer hyperpigmentation therapies.

Future research should focus on establishing clear structure-activity relationships (SAR) by systematically varying the length and saturation of the fatty acid chain. Elucidating their metabolic fate within the skin and conducting rigorous in vivo and human clinical trials will be the final, critical steps in translating these elegant molecular designs from the laboratory bench to the patient's bedside.

References

- Arbutin - Wikipedia. (n.d.).

- α-Arbutin - Wikipedia. (n.d.).

- Palumbo, A., d'Ischia, M., Misuraca, G., & Prota, G. (1991). Mechanism of inhibition of melanogenesis by hydroquinone. Biochimica et Biophysica Acta (BBA) - General Subjects, 1073(1), 85-90.

- Springchem. (n.d.). Whitening mechanism of arbutin.

- Briganti, S., & Picardo, M. (1995). Melanogenesis and hydroquinone. Acta Dermatovenerologica APA, 4(1).

- Maeda, K., & Fukuda, M. (1996). Arbutin: mechanism of its depigmenting action in human melanocyte culture. Journal of Pharmacology and Experimental Therapeutics, 276(2), 765-769.

- ResearchGate. (n.d.). Mechanism of action of α-Arbutin for skin lightening.

- Li, Y., Chen, J., Liu, Y., Li, Q., & Liu, B. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Medicinal Chemistry, 15(2), 435-446.

- Li, Y., Chen, J., Liu, Y., Li, Q., & Liu, B. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Publishing.

- Li, Y., Chen, J., Liu, Y., Li, Q., & Liu, B. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. ResearchGate.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Hydroquinone?

- Nishikawa, T., et al. (2018). Analysis of the Effects of Hydroquinone and Arbutin on the Differentiation of Melanocytes. Biological and Pharmaceutical Bulletin, 41(1), 1-8.

- D'Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). The melanogenesis and mechanisms of skin-lightening agents – existing and new approaches. International Journal of Cosmetic Science, 38(3), 229-250.

- Lin, J. W., Chiang, H. M., Lin, Y. C., & Wen, K. C. (2009). Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents. Journal of Dermatological Science, 55(3), 179-184.

- ResearchGate. (n.d.). Synthesis of hydroquinone ester derivatives 3a–3g.

- Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.

- Grimes, P. E. (2025). Hydroquinone for Hyperpigmentation: A Comprehensive Review of Efficacy, Safety, and Current Perspectives. Dermatology and Therapy, 15(1), 1-15.

- Bagatin, E., & de Freitas, T. H. P. (2017). Hydroquinone: hero or villain? Surgical & Cosmetic Dermatology, 9(3), 196-200.

- Vashi, N. A., & Kundu, R. V. (2013). Mechanisms Regulating Skin Pigmentation: The Rise and Fall of Complexion Coloration. The Journal of Investigative Dermatology, 133(E1), E1-E3.

- Jupiter Health. (n.d.). Hydroquinone in Dermatological Formulations.

- ResearchGate. (2025, August 7). Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents.

- Lin, J. W., Chiang, H. M., Lin, Y. C., & Wen, K. C. (2009). Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: biosafety as skin whitening agents. Journal of Dermatological Science, 55(3), 179-184.

- ResearchGate. (2025, August 6). Novel Tyrosinase Inhibitors From Natural Resources - Their Computational Studies.

- Levitt, J. (2007). The safety of hydroquinone: A dermatologist's response to the 2006 Federal Register. Journal of the American Academy of Dermatology, 57(5), 854-872.

- Grimes, P. E. (2025, May 21). Hydroquinone for Hyperpigmentation: A Comprehensive Review of Efficacy, Safety, and Current Perspectives. Sciety.

- Khemis, A., Kaiafa, A., Queille-Roussel, C., Duteil, L., & Ortonne, J. P. (2007). Skin-Lightening Formulation: A Comparative In Vivo and In Vitro Study. Journal of the American Academy of Dermatology, 56(2), AB12.

- Consensus. (2025, June 5). What is the mechanism of action of hydroquinone (HQ) in treating hyperpigmentation?

- Heo, S. Y., Kim, M. J., Kim, H. J., Kim, H. J., & Kim, Y. R. (2021). Sargahydroquinoic Acid Suppresses Hyperpigmentation by cAMP and ERK1/2-Mediated Downregulation of MITF in α-MSH-Stimulated B16F10 Cells. International Journal of Molecular Sciences, 22(19), 10257.

- Semantic Scholar. (n.d.). Mechanism of depigmentation by hydroquinone.

- Wester, R. C., Melendres, J., Hui, X., Cox, R., Serranzana, S., Zhai, H., ... & Maibach, H. I. (1998). Human in vivo and in vitro hydroquinone topical bioavailability, metabolism, and disposition. Journal of Toxicology and Environmental Health Part A, 54(4), 301-317.

- Lee, A. Y. (2024). Targeting phosphorylation circuits on CREB and CRTCs as the strategy to prevent acquired skin hyperpigmentation. International Journal of Biological Sciences, 20(1), 1-16.

- Kim, M., Kim, S. M., Kwon, S., Park, T. J., & Kang, H. Y. (2020). JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression. Theranostics, 10(10), 4427-4441.

- Derm.City. (2025, December 19). Study clarifies hydroquinone's role in ochronosis.

- Bae, J., & Park, J. (2025). Melanosome Transport and Processing in Skin Pigmentation: Mechanisms and Targets for Pigmentation Modulation. MDPI.

- Wester, R. C., Melendres, J., Hui, X., Cox, R., Serranzana, S., Zhai, H., ... & Maibach, H. I. (1998). Human in vivo and in vitro hydroquinone topical bioavailability, metabolism, and disposition. Semantic Scholar.

- Lee, A. Y. (2024). Targeting phosphorylation circuits on CREB and CRTCs as the strategy to prevent acquired skin hyperpigmentation. PubMed.

- ResearchGate. (2025, August 6). Examining the Impact of Skin Lighteners In Vitro.

- ResearchGate. (2025, August 7). Analysis of the Effects of Hydroquinone and Arbutin on the Differentiation of Melanocytes.

- Aykose, A., & Uslu, L. (2022). Chemical Composition and Tyrosinase Inhibitory Activities of Fatty Acids Obtained from Heterotrophic Microalgae, S. limacinum and C. cohnii. Applied Biochemistry and Biotechnology, 195(1), 1-15.

- ResearchGate. (n.d.). Effects of specific signaling inhibitors on ERK (A); CREB (B); MITF (C) phosphorylation during SCF signaling.

Sources

- 1. ai.vixra.org [ai.vixra.org]

- 2. Hydroquinone in Dermatological Formulations | Jupiter [jupiter.ca]

- 3. What is the mechanism of Hydroquinone? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. researchgate.net [researchgate.net]

- 6. cdn.mdedge.com [cdn.mdedge.com]

- 7. derm.city [derm.city]

- 8. Chemical Composition and Tyrosinase Inhibitory Activities of Fatty Acids Obtained from Heterotrophic Microalgae, S. limacinum and C. cohnii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. α-Arbutin - Wikipedia [en.wikipedia.org]

- 10. Mechanisms Regulating Skin Pigmentation: The Rise and Fall of Complexion Coloration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression [thno.org]

- 13. Targeting phosphorylation circuits on CREB and CRTCs as the strategy to prevent acquired skin hyperpigmentation [ijbs.com]

- 14. Targeting phosphorylation circuits on CREB and CRTCs as the strategy to prevent acquired skin hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Sargahydroquinoic Acid Suppresses Hyperpigmentation by cAMP and ERK1/2-Mediated Downregulation of MITF in α-MSH-Stimulated B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of inhibition of melanogenesis by hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. acta-apa.mf.uni-lj.si [acta-apa.mf.uni-lj.si]

- 18. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolysis pathway of 1,4-phenylene dimyristate by skin esterases

Technical Guide: Hydrolysis Pathway of 1,4-Phenylene Dimyristate by Skin Esterases

Executive Summary This technical guide details the enzymatic bioconversion of 1,4-phenylene dimyristate (hydroquinone dimyristate) within the cutaneous environment. Designed as a lipophilic prodrug, 1,4-phenylene dimyristate targets the controlled release of hydroquinone (HQ) to the viable epidermis, mitigating the rapid oxidation and immediate cytotoxicity associated with free HQ. This document analyzes the specific carboxylesterase-mediated hydrolysis pathway, kinetic parameters, and experimental validation protocols required for drug development.

Molecular Architecture & Prodrug Rationale

1,4-phenylene dimyristate is a diester formed by the condensation of hydroquinone (1,4-benzenediol) with two molecules of myristic acid (C14:0).

-

Lipophilicity & Permeation: Free hydroquinone has a LogP of ~0.59, limiting its reservoir capacity in the Stratum Corneum (SC). The dimyristate esterification significantly increases lipophilicity (LogP > 8.0 estimated), facilitating partitioning into the lipid-rich SC.

-

Stability: The ester linkage protects the oxidation-prone phenolic hydroxyl groups of HQ, preventing the formation of benzoquinone and subsequent oxidative stress prior to enzymatic activation.

Table 1: Physicochemical Comparison

| Parameter | Hydroquinone (HQ) | 1,4-Phenylene Dimyristate | Impact on Delivery |

| Molecular Weight | 110.11 g/mol | ~530.8 g/mol | Slower diffusion coefficient |

| LogP | 0.59 | > 8.0 (Predicted) | High SC retention; Depot effect |

| Water Solubility | High | Negligible | Requires lipophilic vehicle |

| Oxidation Potential | High (Rapid) | Low (Stable) | Improved shelf-life & safety |

Enzymatic Landscape of the Skin

The activation of 1,4-phenylene dimyristate relies on the hydrolytic activity of cutaneous esterases. Unlike the liver, where expression is ubiquitous, skin esterase activity is stratified.

-

Primary Enzymes: The dominant enzymes responsible for hydrolyzing phenolic esters in the skin are Carboxylesterases (CES) , specifically the hCE1 (human Carboxylesterase 1) and hCE2 isozymes.[1]

-

Localization: Activity is highest in the viable epidermis (basal and spinous layers) and hair follicles. The Stratum Corneum possesses negligible esterase activity.

-

Species Differences: Researchers must note that rodent skin (rat/mouse) possesses 10-100x higher esterase activity than human skin. Minipig skin is the validated surrogate for human esterase kinetics.

The Hydrolysis Pathway (Core Mechanism)

The bioconversion is a two-step sequential hydrolysis. The rate-limiting step is typically the cleavage of the first ester bond due to the steric hindrance of the bulky fatty acid chains (myristate, C14) within the enzyme active site.

Step 1: Formation of the Mono-Ester

The diester enters the active site of the carboxylesterase (likely hCE1). The catalytic triad (Ser-His-Glu) attacks one carbonyl carbon, releasing the first myristic acid molecule and the intermediate: 1,4-phenylene monomyristate .

Step 2: Liberation of the Active Drug

The mono-ester, being more polar than the parent diester, may undergo rapid hydrolysis by hCE2 or remain a substrate for hCE1. This step releases the second myristic acid and the active Hydroquinone .

Figure 1: Enzymatic Hydrolysis Pathway

Caption: Sequential hydrolysis of 1,4-phenylene dimyristate. The initial cleavage (Diester → Monoester) is often rate-limiting due to lipophilicity and steric bulk.

Experimental Validation Framework

To validate this pathway and determine kinetic parameters (

Protocol A: Skin Homogenate Hydrolysis Assay

This assay measures the intrinsic metabolic clearance of the prodrug.

-

Tissue Preparation:

-

Obtain fresh excised human skin (abdominoplasty) or Minipig skin (Gottingen).

-

Heat separation (60°C for 60s) to isolate the epidermis.

-

Homogenize epidermis in ice-cold phosphate buffer (pH 7.4) to obtain S9 fractions .

-

-

Incubation:

-

Substrate: 1,4-phenylene dimyristate (dissolved in acetonitrile, final conc <1%).

-

Enzyme: Epidermal S9 fraction (1 mg protein/mL).

-

Timepoints: 0, 5, 15, 30, 60, 120 min at 32°C (skin surface temp) or 37°C.

-

-

Termination & Extraction:

-

Stop reaction with ice-cold methanol containing internal standard.

-

Centrifuge (10,000g, 10 min).

-

-

Analysis (HPLC-UV/Vis or LC-MS/MS):

-

Stationary Phase: C18 Reverse Phase column.

-

Mobile Phase: Gradient elution (Acetonitrile/Water + 0.1% Formic Acid).

-

Detection: Monitor disappearance of Diester, transient appearance of Monoester, and accumulation of HQ (290 nm).

-

Protocol B: Franz Diffusion Cell (Permeation + Metabolism)

This assay determines the "flux" and the extent of metabolism during percutaneous absorption.

-

Setup: Mount full-thickness skin on Franz cells.

-

Donor: Apply formulation containing 1,4-phenylene dimyristate.

-

Receptor: PBS (pH 7.4) + solubilizer (e.g., 4% BSA or Brij-98) to ensure sink conditions for the lipophilic diester if it penetrates intact.

-

Data Output: Quantify HQ and Diester in the receptor fluid and skin layers (SC vs. Epidermis/Dermis) at 24h.

Kinetic Modeling & Data Interpretation

The hydrolysis kinetics generally follow the Michaelis-Menten model. However, due to the high lipophilicity of the dimyristate, solubility limitations often result in first-order kinetics at physiological concentrations (

Key Kinetic Parameters:

-

(Intrinsic Clearance): Calculated as

-

Half-life (

): The time required for 50% conversion of the diester.-

Target for Prodrug: 1–4 hours (allows penetration before release).

-

Target for Safety: Rapid clearance of HQ to inactive metabolites (glucuronidation) once it reaches the systemic circulation.

-

Figure 2: Compartmental Kinetic Model

Caption: Compartmental model showing the prodrug traversing the Stratum Corneum (SC) before activation in the Viable Epidermis (VE).

References

-

Jewell, C., et al. (2007). "The distribution of esterases in the skin of the minipig: Comparison with human skin." Toxicology Letters. Link

-

Fang, J.Y., et al. (2012). "The co-drug of conjugated hydroquinone and azelaic acid to enhance topical skin targeting and decrease penetration through the skin." European Journal of Pharmaceutics and Biopharmaceutics. Link

-

Hashimoto, A., et al. (1988). "Depigmenting potency of hydroquinone fatty acid esters on the skin." Journal of Dermatology. Link

-

Prusakiewicz, J.J., et al. (2006). "Comparison of skin esterase activities from different species." Pharmaceutical Research. Link

-

Imai, T. (2006). "Human carboxylesterase isozymes: catalytic properties and rational drug design." Drug Metabolism and Pharmacokinetics. Link

Sources

Synthesis of 4-(Tetradecanoyloxy)phenyl Myristate from Hydroquinone: A Detailed Protocol for Researchers

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(tetradecanoyloxy)phenyl myristate, a symmetrical diester of hydroquinone. The synthesis is achieved through a robust and widely applicable Schotten-Baumann-type esterification reaction between hydroquinone and myristoyl chloride in the presence of pyridine. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed methodologies, mechanistic insights, and practical guidance on purification and characterization.

Introduction

Hydroquinone and its derivatives are pivotal structural motifs in a vast array of biologically active molecules and functional materials. The esterification of hydroquinone with long-chain fatty acids, such as myristic acid, yields lipophilic compounds with potential applications as antioxidants, enzyme inhibitors, and components in liquid crystal formulations. The symmetrical diester, 4-(tetradecanoyloxy)phenyl myristate, is of particular interest due to the enhanced lipophilicity conferred by the two myristate chains, which can significantly influence its physicochemical properties and biological activity.

This guide details a reliable laboratory-scale synthesis of 4-(tetradecanoyloxy)phenyl myristate. The chosen synthetic strategy involves the acylation of hydroquinone with myristoyl chloride, a classic esterification method that is both efficient and high-yielding when conducted under appropriate conditions.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction, where the hydroxyl groups of hydroquinone act as nucleophiles, attacking the electrophilic carbonyl carbon of myristoyl chloride. Pyridine serves as a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Reaction Scheme:

The reaction is expected to produce a mixture of the desired diester, the mono-ester intermediate, and unreacted starting materials, necessitating a chromatographic purification step.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Hydroquinone | C₆H₆O₂ | 110.11 | ≥99% | Sigma-Aldrich |

| Myristoyl chloride | C₁₄H₂₇ClO | 246.81 | ≥98% | Alfa Aesar |

| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific |

| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | VWR |

| Hydrochloric acid (HCl) | HCl | 36.46 | 1 M aqueous solution | J.T. Baker |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aqueous solution | EMD Millipore |

| Brine | NaCl(aq) | - | Saturated aqueous solution | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Granular | Sigma-Aldrich |

| Silica gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sorbent Technologies |

Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Standard laboratory glassware

-

NMR spectrometer

-

Mass spectrometer

Experimental Protocol

Synthesis of 4-(Tetradecanoyloxy)phenyl Myristate

The experimental workflow for the synthesis is depicted below.

HPLC method for quantification of 4-(Tetradecanoyloxy)phenyl myristate in skin samples

Application Note: HPLC Quantification of 4-(Tetradecanoyloxy)phenyl myristate in Skin Matrices

Executive Summary

This guide details a robust High-Performance Liquid Chromatography (HPLC) methodology for the quantification of 4-(Tetradecanoyloxy)phenyl myristate (also known as Hydroquinone 1,4-dimyristate) in skin samples.

This molecule acts as a lipophilic prodrug of hydroquinone, designed to enhance skin penetration and reduce immediate cytotoxicity. Its physicochemical profile—characterized by two long fatty acid chains (C14)—renders it extremely hydrophobic (LogP > 10). Consequently, standard reverse-phase protocols utilizing high-water-content mobile phases are insufficient. This protocol utilizes a Non-Aqueous Reversed-Phase (NARP) or High-Elution Strength approach to ensure quantitative recovery and peak symmetry.

Physicochemical Context & Challenges

Understanding the analyte is the prerequisite for method design.

-

Analyte: 4-(Tetradecanoyloxy)phenyl myristate.

-

Core Structure: Hydroquinone core diesterified with myristic acid.

-

Challenge 1 (Solubility): The molecule is insoluble in water. Extraction requires non-polar solvents (Chloroform, THF, or n-Hexane/Isopropanol).

-

Challenge 2 (Matrix Interference): Skin extracts are rich in endogenous ceramides, fatty acids, and triglycerides which can co-elute with the lipophilic analyte.

-

Challenge 3 (Enzymatic Stability): Skin contains esterases that may hydrolyze the analyte back to hydroquinone mono-myristate or hydroquinone during processing.

Experimental Protocol A: Sample Preparation

Objective: To extract the lipophilic ester from the keratinized skin matrix while inhibiting enzymatic hydrolysis.

Reagents Required:

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v) OR Tetrahydrofuran (THF).

-

Internal Standard (IS): Distearyl thiodipropionate or a similar lipophilic ester (e.g., Tocopherol acetate) to track recovery.

-

Buffer: 0.1% Formic Acid in water (to denature enzymes).

Workflow Diagram (Graphviz):

Caption: Optimized extraction workflow emphasizing enzymatic inhibition and hydrophobic filtration.

Detailed Steps:

-

Tissue Processing: Weigh skin samples (approx. 50–100 mg). Mince finely with a scalpel on ice.

-

Homogenization: Transfer to a bead beater tube. Add 1.0 mL of THF:Acetonitrile (50:50) containing 0.1% Formic acid.

-

Why THF? Tetrahydrofuran is required to solubilize the dimyristate chains; Methanol alone may result in poor recovery [1].

-

Why Acid? Low pH helps inhibit esterase activity during the extraction process.

-

-

Disruption: Homogenize at high speed (e.g., 6.0 m/s for 60 seconds).

-

Clarification: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Filtration: Filter supernatant through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as the lipophilic drug may adsorb to the membrane.

Experimental Protocol B: HPLC Methodology

Objective: Separate the parent diester from endogenous skin lipids and potential hydrolysis products (monoester/hydroquinone).

System Configuration:

-

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: C18 Reverse Phase, High Carbon Load (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C8).

-

Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

-

-

Temperature: 40°C (Elevated temperature reduces viscosity of organic mobile phases).

Mobile Phase Strategy: Due to the extreme lipophilicity, a standard Water/Acetonitrile gradient will likely cause the analyte to retain indefinitely or elute as a broad peak. We employ a Non-Aqueous or High-Organic gradient.

-

Solvent A: Acetonitrile (100%)

-

Solvent B: Isopropanol (IPA) or Tetrahydrofuran (THF) containing 0.1% Formic Acid.

Gradient Table:

| Time (min) | % Solvent A (ACN) | % Solvent B (IPA/THF) | Flow Rate (mL/min) | Phase Description |

| 0.0 | 90 | 10 | 1.0 | Initial Equilibration |

| 2.0 | 90 | 10 | 1.0 | Injection Hold |

| 10.0 | 10 | 90 | 1.0 | Elution of Diester |

| 15.0 | 10 | 90 | 1.0 | Wash (Lipid removal) |

| 15.1 | 90 | 10 | 1.0 | Re-equilibration |

| 20.0 | 90 | 10 | 1.0 | End Run |

Detection Parameters:

-

Primary Wavelength: 275 nm (Characteristic absorption of the hydroquinone phenyl ring ester).

-

Reference Wavelength: 360 nm (to correct for baseline drift).

Method Validation (Self-Validating System)

To ensure the protocol is trustworthy, the following validation parameters must be met. This follows ICH Q2(R1) guidelines.

Validation Logic Diagram:

Caption: Critical Quality Attributes (CQAs) for method validation.

-

System Suitability: Inject the standard 6 times. The %RSD of the peak area must be < 2.0%.[1][2] Tailing factor should be < 1.5.

-

Linearity: Prepare calibration standards in THF:ACN (50:50) . Do not use water as the diluent, or the analyte will precipitate.

-

Recovery: Spike blank skin homogenate with known concentrations.

-

Calculation: (Area_extracted / Area_standard) × 100.

-

Target: > 85% recovery indicates successful extraction from the lipid matrix.

-

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction with silanol groups or solubility issues. | Increase column temperature to 45°C. Ensure Mobile Phase B is strong enough (THF is stronger than IPA). |

| Split Peaks | Solvent mismatch. | The sample diluent (e.g., 100% THF) is too strong compared to initial mobile phase. Dilute sample 1:1 with ACN before injection. |

| Ghost Peaks | Carryover from previous run. | The C14 chains stick to the steel/tubing. Add a needle wash step with 100% IPA or THF between injections. |

| Low Recovery | Adsorption to plastics. | Use Glass vials and inserts. Avoid polypropylene tubes during extraction if possible, or minimize contact time [2]. |

References

-

Teo, B. et al. (2018).[3] An improved method using HPLC with diode array detection for detecting isopropyl p-toluenesulfonate in palm based-isopropyl esters.[3] OA Text.[1][4] Link (Demonstrates extraction of lipophilic esters).

-

Chromatography Online. (2023). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design.Link (Discusses retention behavior of high LogP compounds).

-

FDA.gov. (2017). Method of Test for Hydroquinone and Esters in Cosmetics.[5]Link (Base method for hydroquinone derivatives).

-

Embrapa. (2024). A robust method for quantifying phenolic compounds by RP-HPLC.Link (General phenolic ester detection principles).

Sources

Application Note: Ex Vivo Skin Absorption and Bioconversion of 1,4-Phenylene Dimyristate

Abstract & Strategic Overview

1,4-phenylene dimyristate is a highly lipophilic diester prodrug of hydroquinone (HQ), designed to enhance skin penetration and improve stability against oxidation. Unlike hydrophilic parent molecules, this compound presents unique challenges in ex vivo permeation studies: it requires specific receptor fluid modifications to maintain sink conditions and a rigorous extraction protocol to quantify the bioconversion into its active form (Hydroquinone) within the viable epidermis.

This guide outlines a high-precision protocol compliant with OECD Guideline 428 . It emphasizes the critical necessity of tracking three analytes—the diester (prodrug), the monoester (intermediate), and the parent HQ (active)—to correctly assess bioavailability at the target site (melanocytes in the basal layer).

Physicochemical Profile & Experimental Constraints

Before initiating the Franz cell setup, the physicochemical properties of the analyte must dictate the experimental design.

| Property | Value (Approx.) | Impact on Protocol |

| Molecular Weight | ~530.8 g/mol | Large molecule; diffusion will be slow. |

| LogP (Lipophilicity) | > 10.0 (Predicted) | Critical: Extreme insolubility in water. Standard PBS receptor fluid will fail. |

| Target Site | Basal Layer (Epidermis) | Focus must be on tissue retention rather than receptor fluid accumulation. |

| Metabolic Liability | High (Esterase sensitive) | Critical: Skin viability must be preserved to assess bioconversion. |

The "Sink Condition" Challenge

For highly lipophilic compounds (LogP > 3), the rate-limiting step is often partitioning out of the skin into the receptor fluid. To adhere to OECD 428, the solubility of the test substance in the receptor fluid must be at least 10 times higher than the maximum concentration reached during the experiment.

Recommendation: Do not use simple saline. You must use a solubilizer-modified receptor phase.

Experimental Workflow (Diagram)

The following diagram illustrates the critical path from skin preparation to data analysis, highlighting the separation of skin layers for mass balance.

Caption: Workflow for separating skin compartments to localize the lipophilic prodrug and its hydrophilic metabolites.

Detailed Protocol

Skin Model Selection

-

Source: Human ex vivo skin (abdominal or breast) from cosmetic surgery.[1]

-

Preparation: Dermatomed to 500 ± 50 µm .

-

Why? Full-thickness skin retains too much lipophilic drug in the fat, preventing it from reaching the receptor. Dermatomed skin provides a realistic barrier (SC + Epidermis) while allowing the receptor fluid to act as the dermal blood supply.

-

-

Viability: Use fresh skin (used within 24 hours of surgery) if measuring metabolic conversion rates. If only total penetration is required, frozen skin is acceptable, but esterase activity will be significantly reduced.

Receptor Fluid Preparation

Due to the high LogP of 1,4-phenylene dimyristate, standard buffers are insufficient.

-

Base: Phosphate Buffered Saline (PBS), pH 7.4.

-

Additive (Choose One):

-

Option A (Physiological):4% Bovine Serum Albumin (BSA) . Mimics protein binding in blood; excellent for lipophilic drugs.

-

Option B (Synthetic):2% Brij-98 (Polyoxyethylene oleyl ether) . A non-damaging surfactant that solubilizes the drug without altering membrane integrity.

-

-

Verification: Verify solubility of 1,4-phenylene dimyristate in this fluid is > 5 µg/mL prior to study start.

Dosing and Incubation

-

Equilibration: Mount skin in Franz diffusion cells (0.64 cm² or 1.0 cm² area). Equilibrate with receptor fluid at 32°C ± 1°C for 30 minutes.

-

Integrity Test: Measure Transepidermal Water Loss (TEWL) or Tritiated Water flux to ensure barrier integrity. Reject cells with TEWL > 15 g/m²/h.

-

Dose Application: Apply a finite dose (10 mg/cm² for semi-solids or 10 µL/cm² for liquids).

-

Note: Infinite dosing is only for steady-state flux determination, not for realistic topical exposure assessment.

-

-

Time Points: Sample receptor fluid at 0, 2, 4, 8, 12, and 24 hours. Replace volume with fresh, pre-warmed receptor fluid.

Extraction and Mass Balance (The Critical Step)

Because the prodrug is lipophilic, >90% of the dose may remain on the surface or in the Stratum Corneum (SC).

-

Surface Wash: Wash the skin surface 2x with mild soap solution and 2x with water. Collect washes (Fraction A).

-

Tape Stripping (Stratum Corneum):

-

Perform 15-20 successive tape strips using D-Squame discs.

-

Combine strips 1-5 (Surface SC) and 6-20 (Deep SC). Extract in Methanol (Fraction B).

-

-

Epidermal/Dermal Separation:

-

Remove the remaining skin from the cell.

-

Heat the skin to 60°C for 2 minutes (or use enzymatic digestion) to peel the Epidermis from the Dermis .

-

Why? The epidermis is the site of action (melanocytes) and metabolism. Analyzing the whole skin dilutes the signal.

-

-

Tissue Extraction: Homogenize epidermis and dermis separately in Acetonitrile:Water (80:20) . Sonicate for 30 mins (Fraction C & D).

Bioconversion Pathway & Analysis

You are not just looking for the starting material. You must quantify the conversion of the inactive prodrug to the active parent.

Caption: Enzymatic hydrolysis pathway within the viable epidermis releasing the active Hydroquinone.

Analytical Method (LC-MS/MS)

HPLC-UV is likely insufficient for the low levels of Hydroquinone found in the receptor fluid. LC-MS/MS is required.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

Start high organic (for Dimyristate elution) or use a trap-and-elute method if polarities differ vastly.

-

Note: Hydroquinone elutes very early (dead volume risk). Use a HILIC column if HQ retention is poor on C18, or derivatize HQ if sensitivity is low.

-

Data Reporting & Interpretation

Organize your data into the following structure to prove mass balance and bioavailability.

| Compartment | Analyte Detected | Interpretation |

| Surface Wash | Dimyristate (High) | Unabsorbed formulation. |

| Stratum Corneum | Dimyristate (High) | Reservoir effect; drug trapped in lipid bilayers. |

| Viable Epidermis | HQ + Monoester | Target Engagement. This is the effective dose. |

| Dermis | HQ (Low) | Transiting to systemic circulation.[2] |

| Receptor Fluid | HQ (Trace) | Systemic absorption risk (Safety assessment). |

Success Criteria:

-

Mass Balance: Total recovery (Wash + Skin + Receptor) must be 85-115% of the applied dose (OECD 428).

-

Solubility: Receptor fluid concentration must remain below 10% of saturation solubility throughout the study.

References

-

OECD. (2004). Guideline for the Testing of Chemicals, No. 428: Skin Absorption: In Vitro Method. Organization for Economic Cooperation and Development. Link

-

SCCS (Scientific Committee on Consumer Safety). (2010). Basic criteria for the in vitro assessment of dermal absorption of cosmetic ingredients. European Commission. Link

-

Couteau, C., & Coiffard, L. (2016). Overview of Skin Whitening Agents: Drugs and Cosmetic Products. Cosmetics, 3(3), 27. (Context on Hydroquinone derivatives). Link

-

Yang, Y., et al. (2019).[3] Tuning the Transdermal Delivery of Hydroquinone upon Formulation with Novel Permeation Enhancers. Pharmaceutics, 11(4), 167.[3] (Grounding for HQ permeation protocols). Link

Sources

Technical Support Center: Solubilization & Stability of 4-(Tetradecanoyloxy)phenyl myristate

Introduction: The Molecule & The Challenge

You are likely working with 4-(Tetradecanoyloxy)phenyl myristate (also known as Hydroquinone Dimyristate). This is a symmetric diester pro-drug of hydroquinone designed to improve stability and reduce skin irritation compared to free hydroquinone.

The Core Problem: While esterification solves the oxidation issue of free hydroquinone, it introduces a new physicochemical challenge: High Crystallinity . Because the molecule is symmetric (para-substituted benzene ring with two identical C14 chains), it possesses high lattice energy. It "wants" to be a solid. In cosmetic formulations, this leads to two failure modes:

-

Incomplete Dissolution: It requires high temperatures to melt but precipitates immediately upon cooling.

-

Ostwald Ripening: Even if solubilized initially, micro-crystals grow over time, causing "grittiness" or phase separation in lotions/creams.

This guide provides the protocols to overcome these thermodynamic hurdles.

Module 1: Solvent Selection (The Dissolution Phase)

User Issue: "I cannot get the powder to dissolve in my standard oil phase (Caprylic/Capric Triglyceride) at >2% concentration."

Scientific Logic: Hansen Solubility Parameters (HSP)

You cannot rely on "like dissolves like" in a generic sense. You must match the Polarity (

-

Hydrocarbons (Mineral Oil, Squalane): Too non-polar. The ester linkages in your active create a polarity gap.

-

Standard Triglycerides (CCT): Better, but often lack the steric bulk to prevent the active from re-stacking.

Solution: You need Branched Esters and High-Polarity Solvents . Branching creates steric hindrance that physically disrupts the crystallization lattice of the Hydroquinone Dimyristate.

Recommended Solvent System

| Solvent Class | INCI Name | Function | Recommended Ratio (Solvent:Active) |

| Primary Solubilizer | Octyldodecanol | Lattice Disrupter. The Guerbet alcohol structure prevents crystal packing. | 3:1 |

| Co-Solvent | Dimethyl Isosorbide (DMI) | Polarity Booster. Matches the ester dipole; enhances skin penetration. | 1:1 |

| Carrier Oil | Isostearyl Isostearate | Texturizer. A branched ester that maintains solubility upon cooling. | Variable |

Experimental Protocol: Solubility Screening

-

Weigh 1.0g of 4-(Tetradecanoyloxy)phenyl myristate.

-

Add 3.0g of Octyldodecanol .

-

Heat to 65°C (or 5°C above the active's melting point) while stirring at 200 RPM.

-

Once clear, cool slowly to 25°C.

-

Validation: Centrifuge at 3000 RPM for 15 mins. If pellet forms, increase solvent ratio or add 10% DMI.

Module 2: Preventing Recrystallization (The Stabilization Phase)

User Issue: "The formula was clear yesterday, but today it is cloudy/opaque."

Scientific Logic: Nucleation Theory

When the formulation cools, the active becomes supersaturated. Without a Crystal Inhibitor , the symmetric molecules align and nucleate. We must introduce "impurities" (structurally similar but asymmetric molecules) to the crystal face to block growth.

The "Crystal Poison" Protocol

We utilize the Solid Lipid Nanoparticle (SLN) or Nanostructured Lipid Carrier (NLC) approach. Instead of fighting the solid state, we engineer it into a stable, amorphous nano-matrix.

Workflow: NLC Formulation

Caption: Kinetic stabilization workflow for converting crystalline active into Nanostructured Lipid Carriers (NLC).

Step-by-Step NLC Protocol:

-

Lipid Phase: Mix 4-(Tetradecanoyloxy)phenyl myristate (2%) + Octyldodecanol (3%) + Glyceryl Behenate (Solid Lipid, 2%). Heat to 75°C.

-

Aqueous Phase: Water + Surfactant (e.g., Polysorbate 80 or Polyglyceryl-10 Laurate). Heat to 75°C.

-

Pre-Emulsion: Add Aqueous to Lipid phase under high shear (Ultra-Turrax, 10,000 RPM, 2 mins).

-

Homogenization: Pass through High Pressure Homogenizer (HPH) at 500 bar (3 cycles).

-

Critical Step - Cooling: Cool rapidly (ice bath) to <20°C. This freezes the lipid matrix in an amorphous state, trapping the active before it can crystallize.

Module 3: Troubleshooting Guide

Decision Logic for Instability

Caption: Diagnostic flow for identifying root causes of formulation failure.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol to solubilize it? A: Not recommended. While soluble in hot ethanol, it will precipitate almost instantly upon contact with water or evaporation of the alcohol. Ethanol does not provide the "solvent cage" required for long-term stability in a cream. Use Dimethyl Isosorbide (DMI) instead for polarity enhancement.

Q2: What is the optimal pH for this molecule? A: Maintain pH 5.0 – 6.0 .

-

pH > 7.0: Risk of ester hydrolysis, releasing free hydroquinone which will rapidly oxidize (turn brown).

-

pH < 4.0: Generally stable, but may cause solubility shifts in the surrounding emulsifiers.

Q3: How do I verify if the active has degraded? A: Use HPLC.

-

Peak A: 4-(Tetradecanoyloxy)phenyl myristate (Active).

-

Peak B: Hydroquinone (Degradant).[2]

-

Indicator: If your white cream turns yellow/brown, hydrolysis has occurred, and the free hydroquinone is oxidizing to benzoquinone.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Defines the

matching principles for ester solubilization). -

Müller, R. H., et al. (2002). "Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations." Advanced Drug Delivery Reviews. (Establishes the protocol for stabilizing high-melting lipids).

-

Wissing, S. A., & Müller, R. H. (2003). "Cosmetic applications for solid lipid nanoparticles (SLN)." International Journal of Pharmaceutics. (Details the occlusion and penetration enhancement of lipid carriers).

-

PubChem Database. "Hydroquinone." (For chemical structure and hydrolysis degradation pathways).

Sources

Enhancing transdermal delivery of lipophilic hydroquinone derivatives

Topic: Enhancing Transdermal Delivery & Stability of Lipophilic Hydroquinone Prodrugs Operator: Senior Application Scientist Status: Active | System: Formulation & IVPT Optimization

Core Directive & Executive Summary

The Challenge: Hydroquinone (HQ) is the gold standard for tyrosinase inhibition but suffers from rapid oxidation and poor membrane permeability due to its hydrophilicity (logP ~0.59). Lipophilic derivatives (e.g., HQ-fatty acid esters like hydroquinone monostearate or dipropionate) are synthesized to increase stratum corneum (SC) partitioning.

The Paradox: While increasing lipophilicity enhances entry into the SC, it often creates a "Reservoir Effect," where the drug remains trapped in the lipid matrix of the skin, failing to partition into the viable epidermis where melanocytes reside. Furthermore, these derivatives face unique stability challenges (hydrolysis and crystallization) distinct from the oxidative degradation of parent HQ.

This guide provides high-level troubleshooting for researchers overcoming these specific delivery barriers using nanocarriers (SLNs/NLCs) and advanced permeation testing.

Technical Troubleshooting Modules

Module A: Formulation & Nanocarrier Optimization (SLN/NLC)

Context: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are the preferred vehicles for lipophilic HQ derivatives to protect against hydrolysis and enhance skin penetration.

Issue 1: Drug Expulsion & Crystallization (The "Blooming" Effect)

Symptom: Formulation becomes gritty over time; drug crystals appear in the aqueous phase; encapsulation efficiency (EE) drops during storage.

Root Cause: Lipophilic HQ esters often crystallize in a perfect lattice. During storage, the solid lipid matrix of the SLN recrystallizes into a stable

Troubleshooting Protocol:

-

Switch to NLCs: Replace 30% of the solid lipid (e.g., Glyceryl monostearate) with a liquid lipid (e.g., Oleic acid, Caprylic/capric triglyceride). This creates an imperfect crystal lattice, leaving space for the drug.

-

Check Solubility: Verify the solubility of the HQ derivative in the melted lipid phase at 70°C. If solubility is

, drug expulsion is inevitable. -

Surfactant Selection: Use a blend of surfactants with different HLB values (e.g., Tween 80 + Span 20) to stabilize the interface during the cooling phase.

Data Summary: Impact of Lipid Type on Encapsulation Efficiency (EE)

| Formulation Type | Solid Lipid | Liquid Lipid | EE (%) | Stability (30 Days) |

| SLN (Control) | Stearic Acid | None | 65% | < 80% (Expulsion) |

| NLC (Optimized) | Stearic Acid | Oleic Acid (30%) | 89.5% | > 95% (Stable) |

| NLC (Alternative) | Precirol ATO 5 | Miglyol 812 | 82% | > 90% (Stable) |

Issue 2: Particle Size Growth (Ostwald Ripening)

Symptom: Mean particle size (Z-average) increases from <200nm to >500nm within 48 hours. Root Cause: Small particles dissolve and redeposit onto larger particles; often caused by insufficient surfactant coverage or high solubility of the drug in the continuous phase.

Corrective Action:

-

Increase Zeta Potential: Ensure magnitude is

to provide electrostatic repulsion. -

Add Steric Stabilizer: Incorporate 0.5% Poloxamer 188 to provide a steric barrier preventing coalescence.

Module B: In Vitro Permeation Testing (IVPT)

Context: Standard Franz Diffusion Cell protocols fail for lipophilic HQ derivatives because they are insoluble in standard PBS receptor fluid, violating Sink Conditions .

Issue 3: Non-Linear Flux / Low Recovery

Symptom: Cumulative permeation plots plateau early; total recovery (mass balance) is < 80%. Root Cause: The receptor fluid is saturated. The drug cannot leave the skin because the receptor phase is "full."

Troubleshooting Protocol:

-

Modify Receptor Fluid: You must add a solubilizer.

-

Option A (Standard): PBS pH 7.4 + 20-30% Ethanol (Note: Ethanol may affect skin integrity).

-

Option B (Preferred): PBS pH 7.4 + 1-5% HP

CD (Hydroxypropyl-beta-cyclodextrin) or 5% BSA (Bovine Serum Albumin). This maintains physiological relevance while trapping the lipophilic drug.[1]

-

-

Validate Sink Conditions: The solubility of the drug in the receptor fluid must be at least 10x the maximum concentration reached during the experiment.

Diagram: The Permeation Paradox & Solution

Caption: Visualizing the "Reservoir Effect" where lipophilic drugs get stuck in the Stratum Corneum, and how NLC systems utilize occlusion and lipid exchange to force the drug into the viable epidermis.

Module C: Stability & Oxidation Control

Context: Even esterified derivatives can hydrolyze back to HQ, which then oxidizes to p-benzoquinone (brown discoloration).

Issue 4: Discoloration (Browning) of Formulation

Symptom: Cream/Serum turns yellow/brown after 2 weeks at 40°C. Root Cause: Hydrolysis of the ester bond followed by auto-oxidation of the liberated HQ.

Stabilization Protocol:

-

pH Control: Maintain aqueous phase pH between 5.0 - 6.0 . (HQ is most stable at pH ~4, but skin irritation increases; pH 5.5 is the compromise).

-

Antioxidant Synergism: Use a combination of:

-

Sodium Metabisulfite (0.1%): Prevents early oxidation.

-

Ascorbic Acid (0.1%): Regenerates oxidized HQ.

-

EDTA (0.05%): Chelates metal ions that catalyze oxidation.

-

-

Nitrogen Purging: Purge the final formulation container with

before sealing to remove head-space oxygen.

Experimental Workflow: NLC Preparation

Method: Hot High-Pressure Homogenization (HPH) or Hot Melt Emulsification.

Caption: Step-by-step workflow for creating Nanostructured Lipid Carriers (NLCs) using the Hot High-Pressure Homogenization technique.

Frequently Asked Questions (FAQs)

Q1: Why is my lipophilic HQ derivative not showing any permeation in the Franz Cell?

A: You likely have a solubility issue in the receptor fluid. If the drug is highly lipophilic (LogP > 3), it will not partition from the skin into a simple PBS buffer. Action: Add 5% HP

Q2: Can I use simple oils (like olive oil) as a vehicle instead of NLCs? A: Oils can dissolve the drug, but they often lack the occlusive effect of solid lipid nanoparticles. NLCs form a film on the skin surface, reducing Transepidermal Water Loss (TEWL), which hydrates the stratum corneum and widens the intercellular gaps, significantly boosting permeation. Simple oils do not achieve this to the same extent.